
2,4-Dichloro-3-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-phenylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a phenyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-phenylpyridine typically involves the chlorination of 3-phenylpyridine. One common method is the reaction of 3-phenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substitution reactions can yield derivatives with various functional groups, such as methoxy or tert-butyl groups.
- Oxidation reactions can produce pyridine N-oxides.
- Coupling reactions can result in biaryl compounds.
Scientific Research Applications
2,4-Dichloro-3-phenylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the context of herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds.
Comparison with Similar Compounds
2,4-Dichloropyridine: Similar in structure but lacks the phenyl group at the 3rd position.
3-Phenylpyridine: Similar in structure but lacks the chlorine atoms at the 2nd and 4th positions.
2,4-Dichloro-5-fluoropyrimidine: Contains fluorine and pyrimidine ring instead of pyridine.
Uniqueness: 2,4-Dichloro-3-phenylpyridine is unique due to the combination of its chlorine atoms and phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications, particularly in the design of bioactive compounds.
Properties
Molecular Formula |
C11H7Cl2N |
|---|---|
Molecular Weight |
224.08 g/mol |
IUPAC Name |
2,4-dichloro-3-phenylpyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-7-14-11(13)10(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
QKQVOCWTLAQOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



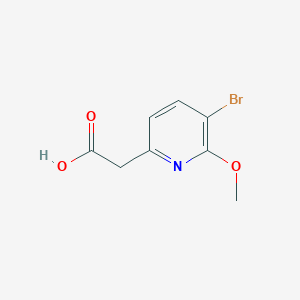
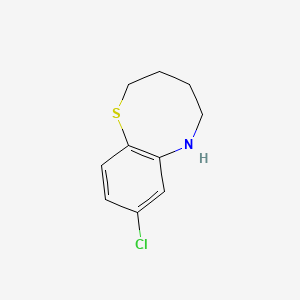

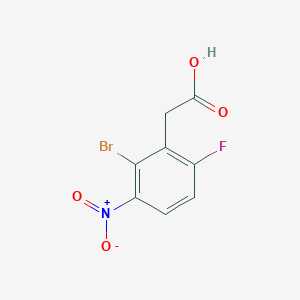
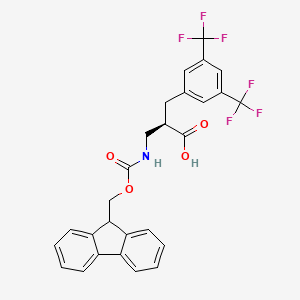
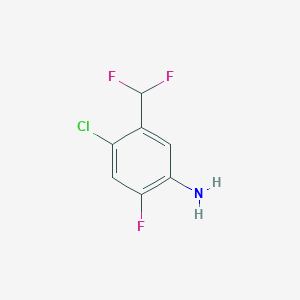
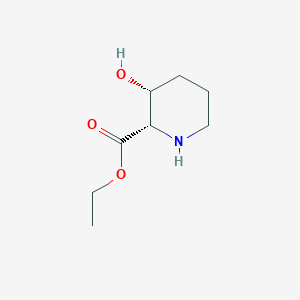
![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
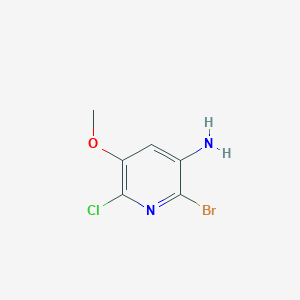
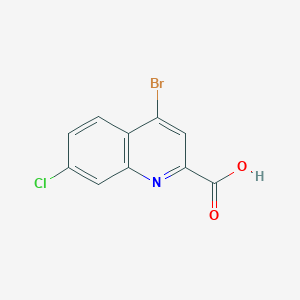
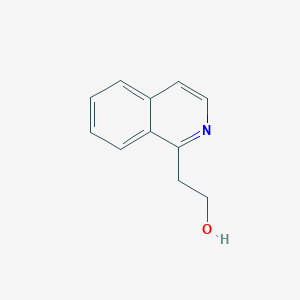

![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
